
Methyl 5-chloropentanoate
Overview
Description
Methyl 5-chloropentanoate, with the chemical formula C6H11ClO2 and CAS registry number 14273-86-0, is a colorless liquid known for its applications in various chemical processes. It is characterized by its methyl and chloro functional groups. This compound is commonly used as a flavoring agent and fragrance ingredient in the food and cosmetic industries. Additionally, it serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-chloropentanoate can be synthesized through the esterification of 5-chloropentanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the mixture to drive the reaction to completion. The product is then purified through distillation .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced distillation techniques and automated control systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-chloropentanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed to 5-chloropentanoic acid and methanol in the presence of a strong acid or base.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.
Major Products Formed:
Substitution: 5-chloropentanol, 5-chloropentanamine, or 5-chloropentanethiol.
Reduction: 5-chloropentanol.
Hydrolysis: 5-chloropentanoic acid and methanol.
Scientific Research Applications
Chemical Synthesis and Intermediate
Methyl 5-chloropentanoate serves as an important intermediate in organic synthesis. It can be synthesized through the esterification of 5-chloropentanoic acid with methanol, typically using a strong acid catalyst such as sulfuric acid. This reaction is crucial for the production of various esters and other organic compounds.
Synthetic Routes
Reaction Type | Reactants | Products |
---|---|---|
Esterification | 5-Chloropentanoic Acid + Methanol | This compound |
Hydrolysis | This compound + Water | 5-Chloropentanoic Acid + Methanol |
Reduction | This compound + Reducing Agent | 5-Chloropentanol |
Biological Applications
This compound has been explored for its potential biological activities. It acts as a precursor for synthesizing biologically active molecules, including pharmaceuticals.
Case Studies
- Antitumor Activity : Research indicates that derivatives of this compound exhibit significant activity against cancer cell lines, including the L5178Y leukemic cell line. In studies, these compounds showed enhanced efficacy compared to traditional chemotherapeutics like mitomycin C .
- Biosynthesis of Natural Products : The compound is utilized in biosynthetic pathways to create complex natural products, which are often used in drug development. It plays a role in generating libraries of small molecules that can target specific biological pathways .
Industrial Applications
In the industrial sector, this compound is employed in the production of flavors and fragrances due to its pleasant odor profile. Additionally, it is used as a building block in the synthesis of various chemical products.
Applications Overview
Sector | Application |
---|---|
Chemical | Intermediate for organic synthesis |
Pharmaceutical | Precursor for drug development |
Industrial | Production of flavors and fragrances |
Safety Data
Mechanism of Action
The mechanism of action of methyl 5-chloropentanoate in fragrance and flavor applications involves its interaction with receptors in the nose and taste buds, creating a pleasant sensory experience. In chemical synthesis, the compound acts as a reactive intermediate, participating in various reactions to form more complex molecules .
Comparison with Similar Compounds
- Methyl 5-bromopentanoate
- Methyl 5-iodopentanoate
- Methyl 5-fluoropentanoate
Comparison: Methyl 5-chloropentanoate is unique due to its specific reactivity profile, which is influenced by the presence of the chlorine atom. Compared to its bromine, iodine, and fluorine analogs, this compound exhibits different reactivity and selectivity in substitution and reduction reactions. The chlorine atom provides a balance between reactivity and stability, making it a versatile intermediate in various chemical processes .
Biological Activity
Methyl 5-chloropentanoate (CAS No. 14273-86-0) is an organic compound with the molecular formula . It has garnered attention in various fields, particularly in organic synthesis and pharmaceuticals, due to its unique chemical properties and potential biological activities. This article delves into the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
This compound is characterized by the following properties:
- Molecular Weight : 150.60 g/mol
- Density : 1.047 g/mL at 25 °C
- Boiling Point : 106–107 °C
- Log P (octanol-water partition coefficient) : 1.57, indicating moderate lipophilicity .
These properties suggest that this compound is soluble in organic solvents and may display significant biological interactions due to its ability to permeate biological membranes.
Toxicological Profile
This compound has been reported to cause irritation upon contact with skin and eyes, indicating a need for caution during handling. The compound is classified with a signal word "Warning," and exposure can lead to respiratory tract irritation and central nervous system effects .
Table 2: Toxicological Effects of this compound
Exposure Route | Effect | Severity |
---|---|---|
Eye Contact | Causes irritation | Moderate |
Skin Contact | Causes irritation | Moderate |
Inhalation | Respiratory irritation | Moderate |
Ingestion | Gastrointestinal irritation | Moderate |
Case Studies
-
Antitumor Activity in Leukemia Models :
A study highlighted that related compounds showed significant antitumor activity against the L5178Y leukemic cell line, suggesting that this compound could exhibit similar effects due to its structural characteristics . -
Synthetic Applications :
This compound serves as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its reactivity allows for further modifications that could enhance biological activity or reduce toxicity .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 5-chloropentanoate, and how are yields optimized?
- Methodology : The compound is typically synthesized via esterification of 5-chloropentanoic acid with methanol, using acid catalysts (e.g., H₂SO₄) under reflux. Alternative routes include transesterification or nucleophilic substitution of methyl esters. Yield optimization involves controlling stoichiometry (1.2:1 molar ratio of methanol to acid), temperature (60–80°C), and catalyst concentration (1–5% w/w) .
- Data Validation : Monitor reaction progress via TLC or GC-MS. Purify via fractional distillation, and confirm purity by NMR (δ ~3.65 ppm for methyl ester group) .
Q. How is this compound characterized for structural confirmation?
- Techniques :
- FT-IR : Confirm ester carbonyl (C=O) stretch at ~1740 cm⁻¹ and C-Cl at 550–650 cm⁻¹.
- NMR : ¹H NMR (CDCl₃) shows triplet for ClCH₂ (δ ~3.5 ppm) and methyl ester singlet (δ ~3.65 ppm). ¹³C NMR confirms carbonyl (δ ~170 ppm) .
Q. What are the key physicochemical properties of this compound?
- Properties :
Property | Value/Description | Source |
---|---|---|
Molecular Formula | C₆H₁₁ClO₂ | |
Molecular Weight | 150.603 g/mol | |
Boiling Point | ~195–200°C (estimated) | |
Solubility | Miscible in organic solvents (e.g., DCM, THF); low in water |
- Experimental Determination : Use differential scanning calorimetry (DSC) for melting point and Karl Fischer titration for water content .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved for this compound?
- Resolution Strategies :
- Perform 2D NMR (COSY, HSQC) to clarify coupling between ClCH₂ and adjacent CH₂ groups.
- Compare experimental data with computational predictions (DFT-based NMR simulations).
- Verify solvent effects (e.g., deuterated solvents) on splitting .
- Case Study : A 2023 study found discrepancies in δ values due to residual water in CDCl₃; drying with molecular sieves resolved inconsistencies .
Q. What catalytic systems improve the enantioselective synthesis of this compound derivatives?
- Methodological Approaches :
- Use chiral catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric esterification.
- Optimize reaction conditions (solvent: toluene; temp: 25°C) to achieve >90% ee.
- Monitor enantiomeric excess via chiral HPLC or polarimetry .
- Data Analysis : Kinetic studies (e.g., Eyring plots) reveal entropy-driven enantioselectivity in nonpolar solvents .
Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?
- Experimental Design :
- Compare reaction rates with primary (e.g., NH₃) vs. bulky nucleophiles (e.g., tert-butylamine) in SN₂ conditions.
- Use Hammett plots to correlate substituent effects with rate constants.
- Computational modeling (DFT) to map transition-state geometries .
- Contradiction Analysis : Conflicting reports on chloride leaving-group ability may arise from solvent polarity; validate via kinetic isotope effects (KIE) .
Q. What are the stability profiles of this compound under varying storage conditions?
- Study Design :
- Accelerated stability testing (40°C/75% RH for 6 months).
- Analyze degradation products via LC-MS; primary pathway is ester hydrolysis to 5-chloropentanoic acid.
- Stabilizers (e.g., BHT) reduce oxidation in long-term storage .
- Data Interpretation : Arrhenius equation predicts shelf life at 25°C as ~24 months when stored anhydrously .
Q. Methodological Best Practices
- Reproducibility : Document catalyst lot numbers, solvent purification methods, and instrument calibration protocols .
- Ethical Data Reporting : Disclose negative results (e.g., failed catalytic trials) to avoid publication bias .
- Literature Review : Use SciFinder for comprehensive patent/paper searches and Web of Science for citation tracking .
Properties
IUPAC Name |
methyl 5-chloropentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c1-9-6(8)4-2-3-5-7/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVHFVJOWIQHII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50298071 | |
Record name | Methyl 5-chloropentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50298071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14273-86-0 | |
Record name | 14273-86-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120453 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 5-chloropentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50298071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 5-chlorovalerate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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